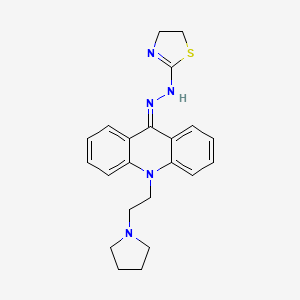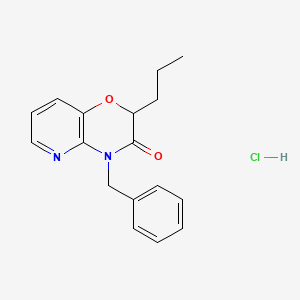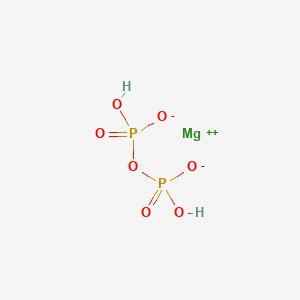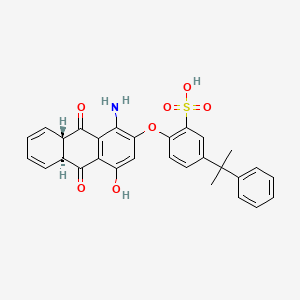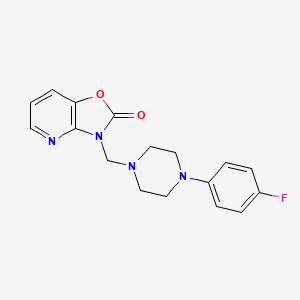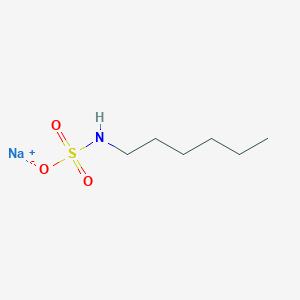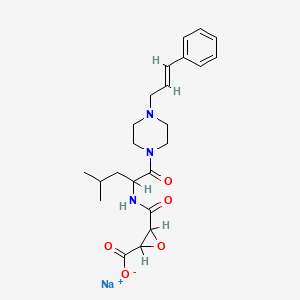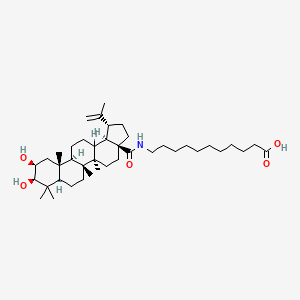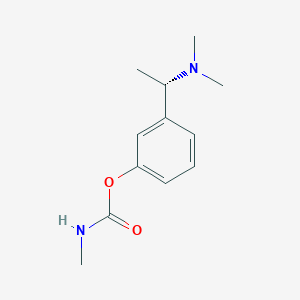
Miotine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was the first synthetic carbamate used clinically and is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . Unlike its analog neostigmine, Miotine, (S)- does not have a quaternary ammonium group, allowing it to exist as an uncharged free base and potentially cross the blood-brain barrier .
Méthodes De Préparation
The preparation of Miotine, (S)- involves the synthesis of its stereoisomers. The process typically starts with the methyl urethane of α-m-hydroxyphenylethyldimethylamine. This compound contains an asymmetric carbon atom, making it capable of resolution into its stereoisomers . The synthetic route involves the reaction of 3-[1-(Dimethylamino)ethyl]phenol with methyl isocyanate under controlled conditions to form Miotine, (S)-. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
Miotine, (S)- undergoes various chemical reactions, including:
Oxidation: Miotine, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Miotine, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
Miotine, (S)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase inhibition and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating conditions like myasthenia gravis and Alzheimer’s disease due to its ability to enhance cholinergic transmission.
Industry: Utilized in the development of pesticides and insecticides due to its anticholinesterase activity
Mécanisme D'action
Miotine, (S)- exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission. The molecular targets of Miotine, (S)- include the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue, blocking the enzyme’s activity. This inhibition can affect various pathways involved in neurotransmission and muscle contraction .
Comparaison Avec Des Composés Similaires
Miotine, (S)- is unique compared to other similar compounds due to its lack of a quaternary ammonium group, allowing it to cross the blood-brain barrier. Similar compounds include:
Neostigmine: Contains a quaternary ammonium group, limiting its ability to cross the blood-brain barrier.
Physostigmine: Another anticholinesterase inhibitor with a different chemical structure and ability to cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine but with a longer duration of action
Miotine, (S)- stands out due to its unique chemical properties and potential for central nervous system effects.
Propriétés
Numéro CAS |
1070660-29-5 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |
Clé InChI |
KQOUPMYYRQWZLI-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |
SMILES canonique |
CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


